molecular formula C29H25N3O4S B389477 (2E)-5-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

(2E)-5-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B389477
M. Wt: 511.6g/mol
InChI Key: TXTDUYJAYZROHX-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-5-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and various functional groups such as methoxy, phenyl, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 6-ethylthiouracil with bromoacetic acid, anhydrous sodium acetate, acetic anhydride, and acetic acid, followed by the addition of a suitable aldehyde . The reaction conditions often require careful control of temperature and pH to ensure the desired regioselectivity and yield.

Industrial Production Methods

the principles of green chemistry, such as the use of sustainable irradiation and aqueous conditions, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2E)-5-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-5-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-chikungunya agent.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: Its interactions with biological molecules are studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of (2E)-5-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-5-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its specific functional groups and the potential for diverse chemical modifications. Its unique structure allows for a wide range of applications in different scientific fields.

Properties

Molecular Formula

C29H25N3O4S

Molecular Weight

511.6g/mol

IUPAC Name

(2E)-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C29H25N3O4S/c1-18-25(27(33)31-21-7-5-4-6-8-21)26(20-11-15-23(36-3)16-12-20)32-28(34)24(37-29(32)30-18)17-19-9-13-22(35-2)14-10-19/h4-17,26H,1-3H3,(H,31,33)/b24-17+

InChI Key

TXTDUYJAYZROHX-JJIBRWJFSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5

SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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